molecular formula C18H13NO2S B13737143 N-(2-Benzoylphenyl)-2-thiophenecarboxamide CAS No. 41296-65-5

N-(2-Benzoylphenyl)-2-thiophenecarboxamide

Cat. No.: B13737143
CAS No.: 41296-65-5
M. Wt: 307.4 g/mol
InChI Key: JBRVQHUXHJEIKU-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)-2-thiophenecarboxamide is a synthetic compound featuring a carboxamide bridge connecting a 2-benzoylphenyl unit and a thiophene ring. This structure combines two privileged scaffolds in medicinal chemistry: the benzophenone moiety, which contributes to molecular rigidity and binding affinity, and the thiophene heterocycle, an electron-rich system known for its versatile biological properties . Compounds based on the N-(benzoylphenyl)carboxamide structure have demonstrated significant research value in preclinical studies, particularly in the field of metabolic disease. Structural analogs have shown promising hypolipidemic activity in animal models, significantly reducing elevated plasma levels of triglycerides and total cholesterol . The thiophene ring is a key heterocycle in drug discovery, contributing to a wide range of pharmacological activities in research compounds, including antiproliferative, antiviral, and antibacterial properties . Researchers are interested in this molecular framework for its potential as a multifunctional scaffold. The molecule's conformation is likely stabilized by intramolecular interactions, a feature observed in closely related crystal structures . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for developing novel bioactive molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

41296-65-5

Molecular Formula

C18H13NO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C18H13NO2S/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-18(21)16-11-6-12-22-16/h1-12H,(H,19,21)

InChI Key

JBRVQHUXHJEIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthetic Routes and Reaction Conditions

One common laboratory approach to synthesize this compound involves the following key steps:

  • Starting Materials: 2-Amino-benzophenone and thiophene-2-carboxylic acid derivatives.
  • Amide Bond Formation: The carboxylic acid derivative of thiophene (thiophene-2-carboxylic acid) is first activated, often by conversion to an acid chloride using reagents such as oxalyl chloride or thionyl chloride.
  • Coupling Reaction: The activated thiophene-2-carboxylic acid chloride is then reacted with 2-amino-benzophenone under controlled conditions to form the amide linkage, yielding this compound.

This method is supported by analogous syntheses reported in the literature where benzophenone derivatives are coupled with heterocyclic carboxylic acid derivatives to form carboxamides. For instance, the activation of benzimidazole propionic acid with oxalyl chloride followed by coupling with amino benzophenones exemplifies a similar strategy that can be adapted for thiophene derivatives.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scalability, yield, and safety. Key features include:

  • Use of Efficient Reagents: Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) may be employed to facilitate amide bond formation under milder and more controlled conditions compared to traditional acid chlorides.
  • Continuous Flow Chemistry: Modern industrial synthesis may utilize continuous flow reactors to precisely control reaction parameters such as temperature, mixing, and reaction time, improving product purity and yield.
  • Automation and Real-Time Monitoring: Automated systems with real-time analytical monitoring (e.g., inline spectroscopy) enhance process control and reproducibility.

Alternative Synthetic Strategies

Additional synthetic strategies for thiophene carboxamide derivatives include:

  • Beckmann Rearrangement: Conversion of oximes to amides using strong acids like sulfuric acid or phosphorus pentachloride, which can be adapted for benzophenone oximes to yield the target amide.
  • Curtius Rearrangement: Generation of isocyanates from acyl azides followed by trapping with nucleophiles to form amides, a method used in related thiophene carboxamide derivatives synthesis.
  • Multi-Component Reactions (MCRs): Domino or multi-component reactions combining aldehydes, active methylene compounds, and sulfur sources to construct thiophene rings with carboxamide functionalities in a single step.

Reaction Conditions and Reagents

Step Reagent(s) Conditions Notes
Acid chloride formation Oxalyl chloride or thionyl chloride Ice bath, inert atmosphere Activation of thiophene-2-carboxylic acid
Amide coupling 2-Amino-benzophenone Room temperature to reflux, solvent like dichloromethane or chloroform May include base such as triethylamine to scavenge HCl
Beckmann rearrangement (alt.) Sulfuric acid or PCl5 Elevated temperature Converts oximes to amides
Industrial amide formation Eaton’s reagent Controlled temperature Safer, scalable alternative
Continuous flow synthesis Automated reactors Precise temperature and flow control Enhances yield and purity

Data Tables Summarizing Key Preparation Parameters

Parameter Laboratory Synthesis Industrial Synthesis
Starting materials 2-Amino-benzophenone, thiophene-2-carboxylic acid Same, with higher purity and batch size
Activation reagent Oxalyl chloride, thionyl chloride Eaton’s reagent or acid chlorides
Solvent Dichloromethane, chloroform Solvent or solvent-free (continuous flow)
Temperature 0–80 °C Controlled, often 50–100 °C
Reaction time Several hours (1–24 h) Minutes to hours (continuous flow)
Yield Moderate to good (50–80%) High (up to 90% or more)
Purification Recrystallization, chromatography Crystallization, filtration

Research Discoveries and Perspectives

  • The introduction of the thiophene ring in carboxamide derivatives like this compound enhances biological activity due to the privileged pharmacophore nature of thiophene.
  • Modifications on the aromatic amine or benzoyl moieties, including substitution patterns, influence solubility and pharmacokinetic properties. For example, replacing thiophene with benzimidazole rings improves water solubility and biological efficacy.
  • The use of modern synthetic techniques such as continuous flow chemistry and multi-component reactions has improved the efficiency and environmental footprint of the synthesis.
  • Beckmann and Curtius rearrangements provide alternative routes to amide formation, expanding synthetic flexibility for related compounds.

Chemical Reactions Analysis

Types of Reactions

Alpha-Thenoylamido-2 benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or hydroxylated derivatives of alpha-Thenoylamido-2 benzophenone.

Scientific Research Applications

Alpha-Thenoylamido-2 benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Thenoylamido-2 benzophenone involves its ability to absorb UV light and generate free radicals. These free radicals can initiate various chemical reactions, such as polymerization and cross-linking, which are essential in UV-curing applications . The compound’s molecular targets include UV-sensitive substrates and photoinitiators, which facilitate the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrogen Bonding and Conformational Analysis

N-(2-Benzoylphenyl)acetamide (1)
  • Hydrogen Bonding : Steric hindrance from the o-benzoyl group prevents two-center intramolecular hydrogen bonding (HB) in both solid and DMSO-d6 states. Instead, intermolecular C–H···O interactions dominate crystal packing .
Ethyl N-(2-Benzoylphenyl)oxalamate (2)
  • HB Formation : The syn-disposition of NH and ester carbonyl groups enables alignment for HB with the benzoyl carbonyl in the solid state. However, DMSO disrupts these interactions, highlighting solvent sensitivity .
N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Dihedral Angles : The benzene-thiophene dihedral angles (8.5–13.5°) are comparable to benzoylphenyl analogs. Weak C–H···O/S interactions stabilize the crystal lattice instead of classical HBs .
  • Graph-Set Motifs : Intramolecular S(6) motifs are observed, similar to benzoylphenyl carboxamides .
Key Comparison
Compound Intramolecular HB Type Dihedral Angle (°) Solvent Sensitivity
N-(2-Benzoylphenyl)acetamide None N/A High in DMSO
Ethyl oxalamate derivative Three-center HB ~10–15 Moderate
N-(2-Nitrophenyl)thiophene S(6) motif 8.5–13.5 Low

Pharmacological Activity

N-(Benzoylphenyl)-1H-indole-2-carboxamides
  • Activity : Exhibit potent antihypertriglyceridemic effects, with EC₅₀ values in the micromolar range. The indole ring enhances lipid metabolism modulation compared to thiophene derivatives .
N-{2-[4-(Methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide
  • Functional Groups : The sulfonyl-piperazine group improves solubility and target affinity, suggesting that substituent modifications can tailor pharmacokinetics .
Key Insight

Thiophene carboxamides generally show lower biological activity than indole analogs but offer tunability via substituents (e.g., sulfonyl groups) to enhance bioavailability or target specificity .

Biological Activity

N-(2-Benzoylphenyl)-2-thiophenecarboxamide, also referred to as BBT, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article explores the biological activity of BBT, focusing on its mechanisms of action, efficacy in enhancing glucose-stimulated insulin secretion (GSIS), and protective effects on pancreatic β-cells.

BBT operates through several molecular pathways that are crucial for its biological effects:

  • cAMP/PKA Pathway : BBT enhances GSIS primarily through the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathway. This pathway is essential for insulin secretion in response to glucose levels .
  • Calcium Signaling : The compound also influences calcium channels, specifically L-type voltage-dependent calcium channels, which are pivotal for insulin exocytosis from β-cells .
  • Inhibition of Apoptosis : BBT demonstrates protective effects against cytokine-induced apoptosis in β-cells by modulating various signaling cascades, including MAPK and PI3K pathways .

Efficacy in Enhancing GSIS

Research indicates that BBT significantly potentiates GSIS. In studies involving diabetic mouse models induced by a high-fat diet and streptozotocin (STZ), BBT administration led to:

  • Increased Plasma Insulin Levels : Mice treated with BBT showed a notable increase in plasma insulin levels compared to controls .
  • Improved β-cell Function : The compound effectively restored β-cell functions that were impaired due to STZ-induced damage, as evidenced by decreased β-cell loss and improved insulin secretion capabilities .

Protective Effects on Pancreatic β-cells

BBT has been shown to protect pancreatic β-cells from various forms of stress:

  • Cytokine-Induced Cell Death : In vitro studies demonstrated that BBT could reverse STZ or cytokine-induced cell death in INS-832/13 cells, highlighting its protective role against inflammatory damage .
  • Dose-Dependent Protection : The protective effects of BBT were observed to be dose-dependent, indicating that higher concentrations yield better outcomes in terms of cell viability and function restoration .

Case Studies and Research Findings

Several studies have investigated the biological activity of BBT:

StudyFindings
Webster & Anwer (1998)Identified BBT's ability to potentiate GSIS and protect against β-cell death.
Hui et al. (2003)Confirmed the involvement of GLP1 and related pathways in the anti-apoptotic activity of BBT.
Han et al. (2008)Compared the effects of BBT with other anti-diabetic agents like rosiglitazone, demonstrating superior efficacy in restoring β-cell function.

Q & A

Q. What synthetic methodologies are optimal for producing N-(2-Benzoylphenyl)-2-thiophenecoxamide with high purity?

The synthesis typically involves coupling 2-thiophenecarbonyl chloride with 2-aminobenzophenone derivatives under reflux conditions in acetonitrile. Key steps include:

  • Amide bond formation : Reacting acyl chlorides with amines under anhydrous conditions.
  • Purification : Thin-layer chromatography (TLC) and recrystallization to isolate the product (yields ~70–85%) .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity . Note: Temperature control (e.g., 60–80°C) and solvent choice (e.g., acetonitrile vs. THF) significantly impact reaction efficiency .

Q. How can structural ambiguities in N-(2-Benzoylphenyl)-2-thiophenecarboxamide be resolved using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational details:

  • Dihedral angles : The benzene and thiophene rings exhibit dihedral angles of 13.5–59.1°, influencing planarity and intermolecular interactions .
  • Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯S interactions stabilize the crystal lattice, as observed in analogous carboxamide derivatives .
  • Validation : R-factors < 0.04 and wR-factors < 0.09 ensure high data reliability .

Advanced Research Questions

Q. What strategies are recommended for assessing the biological activity of this compound against enzyme targets?

  • In vitro assays : Use fluorometric or colorimetric assays to measure inhibition of kinases (e.g., PIM-1) or proteases. IC50 values should be compared with control inhibitors (e.g., staurosporine) .
  • Molecular docking : Simulate binding poses with AutoDock Vina or Schrödinger Suite. Key residues (e.g., Lys67 in PIM-1) often interact with the carboxamide and benzoyl moieties .
  • Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) and dissociation rates .

Q. How can contradictory data on the compound’s solubility and reactivity be systematically addressed?

  • Solubility profiling : Test in polar (DMSO, ethanol) and nonpolar (hexane) solvents. Data from NIST Chemistry WebBook indicate logP ~3.2, suggesting moderate lipophilicity .
  • pH-dependent stability : Use high-performance liquid chromatography (HPLC) to monitor degradation under acidic (pH 2) or basic (pH 10) conditions. Thiophene derivatives often degrade via hydrolysis of the amide bond .
  • Controlled experiments : Replicate conflicting studies under standardized conditions (temperature, solvent purity) to isolate variables .

Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound derivatives?

  • Substitution effects :
Substituent PositionBioactivity TrendReference
Benzoyl para-CH3↑ Enzyme inhibition
Thiophene S-oxidation↓ Solubility
  • Functional group swaps : Replacing the benzoyl group with sulfonamide or morpholine moieties alters target selectivity (e.g., kinase vs. GPCR targets) .
  • Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on binding energy .

Methodological Considerations

Q. What analytical techniques are essential for validating synthetic intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR distinguish regioisomers (e.g., 2- vs. 3-thiophene substitution) .
  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., C19H14N2O2S) with error margins < 2 ppm .
  • Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Meta-analysis : Compare IC50 values across studies using standardized units (e.g., nM vs. µM) .
  • Assay validation : Include positive/negative controls (e.g., ATP for kinase assays) to confirm target engagement .
  • Cross-laboratory collaboration : Share synthetic batches to eliminate batch-to-batch variability .

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